N-Methylethylone

Description

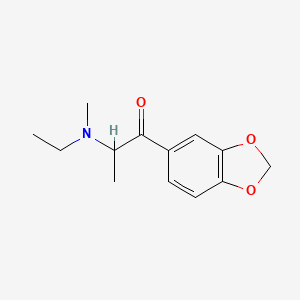

N-Methylethylone (C₁₃H₁₇NO₃), also known as 1-(2H-1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one, is a synthetic cathinone derivative with a nominal molecular mass of 235 Da . Structurally, it features a benzodioxole ring linked to a substituted propanone backbone, with an ethyl-methylamine substituent at the β-position. This design places it within the broader class of β-keto-amphetamines, which are notorious for their psychoactive properties.

However, it has been identified in adulterated ecstasy tablets alongside MDMA, raising concerns about unintentional exposure and synergistic effects . Analytical methods, such as high-resolution mass spectrometry (HRMS), have been critical in its identification, particularly due to its molecular weight and fragmentation patterns .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one |

InChI |

InChI=1S/C13H17NO3/c1-4-14(3)9(2)13(15)10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,4,8H2,1-3H3 |

InChI Key |

AKDKKEIHDXROHU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(C)C(=O)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine and formaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: N-Methylethylone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into secondary amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of secondary amines and alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methylethylone has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.

Biology: Studies on its pharmacological effects and interactions with biological systems.

Medicine: Research on its potential therapeutic applications, particularly in the treatment of psychiatric disorders.

Industry: Used in the development of new psychoactive substances and as a model compound for studying the structure-activity relationships of cathinones

Mechanism of Action

N-Methylethylone is structurally similar to other substituted cathinones such as methylone, ethylone, and butylone. it is unique in its specific substitution pattern, which influences its pharmacological profile and potency. Compared to methylone and ethylone, this compound has a distinct balance of stimulant and empathogenic effects, making it a compound of interest for research and forensic analysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Methylethylone vs. Dipentylone (N,N-Dimethylpentylone)

Dipentylone (C₁₄H₁₉NO₃·HCl), a hydrochlorinated analog, shares the benzodioxole core but differs in its substitution pattern. Key distinctions include:

This compound vs. MDMA

Contrasts include:

- Pharmacological Effects: this compound induces stronger stimulatory effects (e.g., elevated heart rate, blood pressure) due to its cathinone backbone, which inhibits norepinephrine-dopamine reuptake more aggressively than MDMA’s serotonin-focused mechanism .

- Metabolic Pathways : this compound undergoes complex metabolism, producing 13,367 putative metabolites (e.g., hydroxylated, demethylated derivatives) across bodily fluids, far exceeding MDMA’s simpler metabolic profile .

Pharmacological and Toxicological Risks

- Stimulation Profile: Synthetic cathinones like this compound exceed MDMA in cardiovascular stimulation, posing acute risks for hypertensive crises or arrhythmias .

- Detection Challenges : Co-adulteration with MDMA complicates forensic identification. HRMS-based methods (e.g., iHS-HM algorithms) are essential for distinguishing this compound (235 Da) from MDMA (193 Da) in mixed samples .

Analytical and Regulatory Considerations

- Metabolite Identification : Over 13,000 metabolites of this compound have been cataloged, with 3751–3775 detected in urine, blood, and saliva . This metabolic complexity necessitates advanced LC-MS/MS protocols for accurate detection.

- Legal Status : Unlike MDMA, this compound lacks extensive regulatory history but is increasingly monitored under analog laws due to its structural similarity to Schedule I substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.